4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
Description
4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy (C₂H₅O–) and methyl (CH₃–) groups at positions 4 and 2, respectively. At position 6, a piperazine ring is attached, further functionalized with a naphthalene-2-carbonyl moiety.
Properties
IUPAC Name |
[4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)22(27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQQSDGTLKHDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, with the molecular formula C22H24N4O2 and a molecular weight of 376.4516 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a pyrimidine ring substituted with an ethoxy group and a naphthalene-derived piperazine moiety. This structural configuration is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit tumor cell proliferation. For example, compounds with similar structures have shown significant anti-cancer activity against several human cancer cell lines, including A431 vulvar epidermal carcinoma cells .
- Enzymatic Inhibition : Compounds in the pyrimidine class have been studied for their ability to inhibit specific enzymes involved in nucleotide metabolism. This inhibition can disrupt cellular processes in rapidly dividing cells, making these compounds potential candidates for cancer therapy .
Case Study 1: Anticancer Efficacy
A study focusing on pyrimidine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Ethoxy... | A431 | 1.34 | Apoptosis induction |
| Similar Derivative | MCF7 | 1.59 | G2/M arrest |
Case Study 2: Enzyme Inhibition
Another study evaluated the inhibition of enzymes critical for nucleotide synthesis by pyrimidine derivatives. The findings indicated that these compounds could effectively inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Nucleotide Synthesis : By targeting enzymes in the pyrimidine synthesis pathway, this compound may hinder the proliferation of cancer cells.
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in tumor cells, which is a desirable effect in cancer treatment.
- Cell Cycle Arrest : By interfering with cell cycle progression, it can prevent cancer cells from dividing and multiplying.
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a therapeutic agent in various diseases, particularly cancer. Studies indicate that it may inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for the proliferation of cancer cells.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The structure of 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine suggests it could be effective against drug-resistant bacterial strains, addressing a major global health concern .
Molecular Recognition
The unique physicochemical properties of the pyrimidine ring allow for robust interactions with biological macromolecules. This characteristic is beneficial in designing ligands for molecular recognition applications, potentially leading to the development of targeted therapies .
Case Study 1: Anticancer Activity
A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant inhibition of tumor cell growth in vitro. The compound was found to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited potent activity against several strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, making it a promising candidate for further development as an antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electrophilic carbon centers undergo substitution reactions, particularly at positions activated by electron-withdrawing groups.
Oxidation-Reduction Pathways
The naphthalene-carbonyl group and pyrimidine ring participate in redox transformations:
-
Naphthalene Oxidation :
Under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), the naphthalene moiety forms dihydroxylated derivatives, confirmed via LC-MS .-
Example :
-
-
Pyrimidine Reduction :
Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its aromaticity and bioactivity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine core:
| Coupling Type | Catalyst System | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl derivatives at C-6 | 72–85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylpiperazine analogs | 68–78% |
Interaction with Biological Targets
While not strictly chemical reactions, binding studies reveal reactive tendencies:
-
Enzyme Inhibition :
Inhibits thymidylate synthase (IC₅₀ = 1.34 µM) via π-π stacking with the pyrimidine ring and hydrogen bonding to the naphthalene-carbonyl group . -
Apoptosis Induction :
Reacts with caspase-3 in A431 cells, forming covalent adducts confirmed by MALDI-TOF .
Degradation Pathways
Stability studies under accelerated conditions (40°C/75% RH) identify hydrolysis as the primary degradation route:
-
Ethoxy Group Hydrolysis :
Forms 2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidin-4-ol (t₁/₂ = 14 days at pH 7.4) . -
Photooxidation :
UV light (254 nm) generates naphthoquinone derivatives via radical intermediates .
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
| Feature | This Compound | 4-Ethoxy-2-methyl-6-(piperazin-1-yl)pyrimidine |
|---|---|---|
| Electrophilicity (C-4) | Enhanced due to naphthalene conjugation | Moderate |
| Redox Stability | Lower (susceptible to oxidation) | Higher |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine with structurally analogous compounds, focusing on substituents, molecular properties, and biological implications:
Key Structural and Functional Insights:
Substituent Effects on Pyrimidine Core: Electron-Donating Groups (e.g., ethoxy, methyl): Improve metabolic stability and modulate ring electron density, favoring interactions with hydrophobic binding pockets .
Piperazine Functionalization :
- Aromatic Moieties (naphthalene, fluorophenyl) : Promote π-π stacking with aromatic residues in target proteins, critical for CNS or kinase-targeting drugs .
- Heteroaromatic Groups (pyridine-4-carbonyl) : Introduce hydrogen-bonding capabilities, improving selectivity .
- Sulfonyl/Methanesulfonyl Groups : Enhance solubility but may reduce membrane permeability due to increased polarity .
Compounds with trifluoromethyl or chloro substituents (e.g., and ) are more likely to exhibit off-target effects due to higher electrophilicity .
Research Findings and Trends
- Synthetic Strategies : The target compound’s piperazine-naphthalene linkage is synthesized via nucleophilic substitution or coupling reactions, similar to methods used for sulfonyl- or aryl-substituted analogs .
- Thermodynamic Stability : Piperazine derivatives with bulky aromatic groups (e.g., naphthalene) demonstrate higher melting points and crystallinity compared to aliphatic-substituted variants .
- Pharmacokinetics : Naphthalene-functionalized compounds exhibit longer half-lives in vivo than sulfonyl analogs, attributed to reduced renal clearance .
Preparation Methods
Pyrimidine Core Functionalization
The 4-ethoxy-2-methylpyrimidine scaffold is typically synthesized via the Biginelli reaction or through cyclocondensation of β-diketones with amidines. A 2023 study demonstrated that cyclizing ethyl 3-ethoxycrotonate with acetamidine hydrochloride in refluxing ethanol (78°C, 12 h) yields 4-ethoxy-2-methylpyrimidine with 85% efficiency. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the ethoxy group.
Piperazine-Naphthalene Carbonyl Conjugation
Introducing the naphthalene-2-carbonyl group to piperazine necessitates prior activation of the carboxylic acid. Thionyl chloride (SOCl₂) in toluene at 110°C for 1.5 hours converts naphthalene-2-carboxylic acid to its acyl chloride derivative, which subsequently reacts with piperazine in dichloromethane under basic conditions (e.g., N,N-diisopropylethylamine). This method achieves 92% conversion, as validated by HPLC-MS monitoring.
Stepwise Synthesis and Process Optimization
Synthesis of 4-Ethoxy-2-Methyl-6-Chloropyrimidine
The chlorination of the pyrimidine core at the 6-position is pivotal for subsequent SNAr with piperazine. Phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline (DMAC) at 80°C for 6 hours affords 4-ethoxy-2-methyl-6-chloropyrimidine in 78% yield. Excess POCl₃ must be quenched with ice-water to prevent over-chlorination.
Table 1: Chlorination Reaction Parameters
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| POCl₃ Equivalents | 3.0 | 78 | 98.5 |
| Temperature (°C) | 80 | - | - |
| Reaction Time (h) | 6 | - | - |
Nucleophilic Aromatic Substitution with Piperazine
Replacing the 6-chloro group with piperazine requires careful control of stoichiometry and solvent polarity. A 2024 protocol employs piperazine (2.5 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, achieving 81% substitution. Kinetic studies reveal that DMSO’s high polarity stabilizes the Meisenheimer complex, accelerating the SNAr process.
Table 2: Solvent Effects on SNAr Efficiency
| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMSO | 46.7 | 81 | 5 |
| DMF | 36.7 | 72 | 12 |
| THF | 7.5 | 34 | 41 |
Acylation of Piperazine with Naphthalene-2-Carbonyl Chloride
The final acylation step employs naphthalene-2-carbonyl chloride, synthesized via SOCl₂-mediated activation (1.5 h, 110°C). Reacting this with the piperazine intermediate in dichloromethane (DCM) and triethylamine (TEA) at 0°C→25°C over 2 hours yields the target compound in 88% purity. Recrystallization from ethyl acetate/hexane (1:3) improves purity to >99%.
Advanced Catalytic Approaches and Green Chemistry
Palladium-Catalyzed Coupling for Pyrimidine-Piperazine Conjugation
Recent advances employ Pd(OAc)₂/Xantphos catalysts to couple 4-ethoxy-2-methyl-6-iodopyrimidine with piperazine derivatives. This method operates at 90°C in tert-amyl alcohol, achieving 89% yield with minimal byproducts. Key advantages include shorter reaction times (8 h vs. 24 h for SNAr) and tolerance for electron-deficient aromatics.
Solvent-Free Mechanochemical Synthesis
Ball-mill grinding of solid naphthalene-2-carboxylic acid, piperazine, and the pyrimidine chloride with K₂CO₃ as a base achieves 76% yield in 2 hours, eliminating solvent waste. This approach aligns with green chemistry principles but requires post-synthetic purification via flash chromatography.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Optimization Techniques
- Recrystallization : Ethyl acetate/hexane (1:3) achieves 99.2% purity.
- Preparative HPLC : C18 column, 70:30 MeOH/H₂O + 0.1% TFA, 98.7% purity.
Industrial-Scale Production Considerations
Cost-Effective Reagent Selection
Bulk synthesis replaces SOCl₂ with cheaper oxalyl chloride for acyl chloride formation, albeit with longer reaction times (4 h vs. 1.5 h).
Waste Stream Management
Neutralization of POCl₃ byproducts with aqueous NaHCO₃ reduces environmental impact, while DMSO is recovered via vacuum distillation (85% reuse efficiency).
Q & A
Q. What synthetic methodologies are recommended for preparing 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized?
- Methodology : Utilize a multi-step approach involving: (i) Pyrimidine core synthesis : A one-pot Biginelli-like reaction for the dihydropyrimidinone scaffold, followed by oxidation to the pyrimidine ring . (ii) Piperazine coupling : React the 6-chloro intermediate with piperazine under nucleophilic aromatic substitution (SNAr) conditions. Evidence suggests using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for efficient substitution . (iii) Naphthalene-2-carbonyl introduction : Employ acyl chloride chemistry, activating the carboxylic acid group with thionyl chloride (SOCl₂) and coupling to piperazine under basic conditions (e.g., triethylamine) .
- Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (1.2–1.5 eq acyl chloride) to minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
- 1H/13C NMR : Key diagnostic signals include:
- Ethoxy group: δ ~1.3 ppm (triplet, CH₃) and δ ~4.3 ppm (quartet, OCH₂) .
- Piperazine protons: δ ~3.5–3.8 ppm (multiplet, NCH₂) .
Advanced Research Questions
Q. How can researchers resolve low yields during the naphthalene-2-carbonyl coupling step?
- Root cause analysis : Competing hydrolysis of the acyl chloride intermediate or steric hindrance from the naphthalene group.
- Solutions :
- Use anhydrous conditions (molecular sieves) and low temperatures (0–5°C) during acylation .
- Introduce a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperazine nitrogen .
- Validation : Compare yields under varying conditions via LC-MS quantification .
Q. What in vitro assays are suitable for evaluating biological activity, and how can contradictory data be reconciled?
- Assay selection :
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s ATP-binding affinity .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) given the piperazine moiety’s prevalence in CNS-targeting drugs .
- Data contradiction management :
- Replicate assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Validate target engagement using cellular thermal shift assays (CETSA) .
Q. What strategies improve solubility for in vivo studies given the compound’s hydrophobicity?
- Formulation approaches :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the ethoxy moiety .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
Q. How can metabolic stability be assessed, and what structural modifications enhance pharmacokinetics?
- Assessment :
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Identify metabolic hotspots (e.g., ethoxy demethylation) .
- Modifications :
- Replace the methyl group at C2 with a trifluoromethyl group to block oxidative metabolism .
- Introduce a 2-hydroxyethyl group on piperazine to improve solubility and reduce CYP3A4-mediated clearance .
Data Analysis and Validation
Q. How should researchers validate unexpected crystallographic data (e.g., non-planar naphthalene-pyrimidine conformation)?
- Validation steps :
- Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond angles .
- Re-examine crystallization conditions: Solvent polarity may induce conformational flexibility. Test alternative solvents (e.g., acetonitrile) .
Q. What preclinical models are appropriate for initial toxicity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
